

# An In-depth Technical Guide to N-Methylhexylamine (CAS: 35161-70-7)

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## Compound of Interest

Compound Name: N-Methylhexylamine

Cat. No.: B1294838

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## Introduction

**N-Methylhexylamine**, also known as N-methylhexan-1-amine, is a secondary aliphatic amine with the chemical formula  $C_7H_{17}N$ .<sup>[1][2]</sup> This document provides a comprehensive technical overview of **N-Methylhexylamine**, including its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and a discussion of its potential applications and safety considerations. While specific pharmacological data for **N-Methylhexylamine** is not extensively available in public literature, this guide also presents a hypothetical workflow for its biological activity screening, providing a framework for researchers in drug discovery and development.

## Chemical and Physical Properties

**N-Methylhexylamine** is a colorless to pale yellow liquid with a characteristic amine odor.<sup>[3]</sup> It is a volatile compound with limited solubility in water but is soluble in organic solvents.<sup>[3]</sup> The key physical and chemical properties are summarized in the tables below.

### Table 1: General Chemical Properties

Property	Value	Reference(s)
CAS Number	35161-70-7	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>7</sub> H <sub>17</sub> N	<a href="#">[1]</a>
Molecular Weight	115.22 g/mol	
IUPAC Name	N-methylhexan-1-amine	<a href="#">[1]</a>
Synonyms	N-Hexylmethanamine, Hexylmethanamine, 1- Hexanamine, N-methyl-	<a href="#">[2]</a> <a href="#">[4]</a>
SMILES	CCCCCNC	
InChI Key	XJINZNWPEQMMBV- UHFFFAOYSA-N	

**Table 2: Physical Properties**

Property	Value	Reference(s)
Appearance	Colorless to pale yellow liquid	<a href="#">[3]</a>
Boiling Point	140-142 °C (lit.)	<a href="#">[4]</a>
Melting Point	-38 °C	<a href="#">[2]</a>
Density	0.76 g/mL at 25 °C (lit.)	<a href="#">[4]</a>
Refractive Index (n <sub>20/D</sub> )	1.416 (lit.)	<a href="#">[2]</a> <a href="#">[4]</a>
Flash Point	22.8 °C	<a href="#">[2]</a>
Vapor Pressure	6.5 mmHg at 25 °C	<a href="#">[2]</a>
pKa (Predicted)	10.93 ± 0.10	<a href="#">[2]</a>
LogP	2.177	<a href="#">[2]</a>

## Synthesis of N-Methylhexylamine

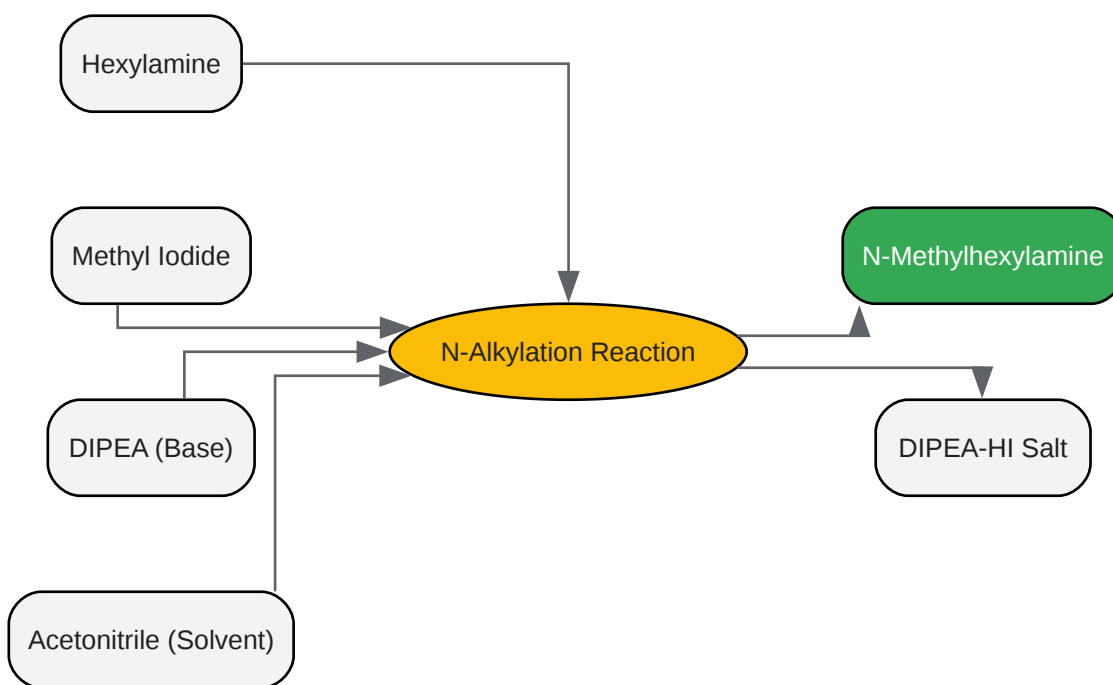
**N-Methylhexylamine** can be synthesized through several methods, with N-alkylation of a primary amine and reductive amination of an aldehyde being common approaches.

## Synthesis via N-Alkylation of Hexylamine

This method involves the direct methylation of hexylamine using a methylating agent such as methyl iodide. A non-nucleophilic base is used to neutralize the hydroiodic acid formed during the reaction.

### Experimental Protocol:

- **Reaction Setup:** In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve hexylamine (1.0 eq) in anhydrous acetonitrile (50 mL).
- **Addition of Base:** Add a sterically hindered non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (1.5 eq).
- **Addition of Methylating Agent:** Slowly add methyl iodide (1.1 eq) to the stirred solution at room temperature.
- **Reaction:** Heat the reaction mixture to a gentle reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in diethyl ether (50 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) to remove the hydroiodide salt of the base.
- **Purification:** Wash the organic layer with brine (25 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude **N-Methylhexylamine**. Further purification can be achieved by fractional distillation.



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N-Alkylation Synthesis Workflow.

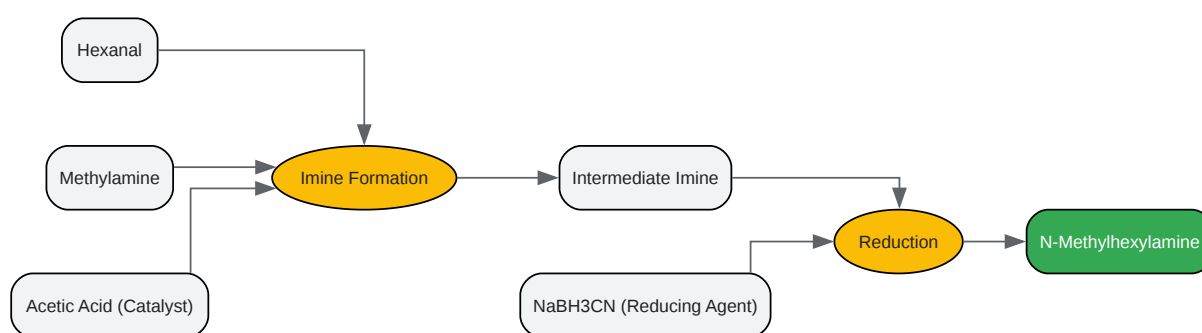
## Synthesis via Reductive Amination

Reductive amination provides an alternative route, involving the reaction of hexanal with methylamine to form an intermediate imine, which is then reduced to the final product.<sup>[5][6]</sup> Sodium cyanoborohydride is a suitable reducing agent for this transformation as it selectively reduces the imine in the presence of the aldehyde.<sup>[6]</sup>

Experimental Protocol:

- **Imine Formation:** In a round-bottom flask, dissolve hexanal (1.0 eq) and methylamine (as a solution in a suitable solvent, e.g., THF or methanol; 1.2 eq) in methanol (50 mL). Add a few drops of glacial acetic acid to catalyze the imine formation. Stir the mixture at room temperature for 1-2 hours.
- **Reduction:** Slowly add sodium cyanoborohydride ( $\text{NaBH}_3\text{CN}$ ) (1.5 eq) to the reaction mixture in portions. Monitor the reaction by TLC or GC-MS.

- **Work-up:** Once the reaction is complete, quench the reaction by the slow addition of water. Evaporate the methanol under reduced pressure. Extract the aqueous residue with diethyl ether (3 x 30 mL).
- **Purification:** Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation.



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Reductive Amination Synthesis Workflow.

## Analytical Methods

The purity and identity of **N-Methylhexylamine** can be determined using various analytical techniques, including Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

## Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the identification and quantification of volatile compounds like **N-Methylhexylamine**.

Experimental Protocol:

- Sample Preparation: Prepare a dilute solution of **N-Methylhexylamine** in a suitable volatile solvent such as dichloromethane or methanol.
- GC Conditions:
  - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
  - Injector Temperature: 250 °C.
  - Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
  - Carrier Gas: Helium at a constant flow rate.
- MS Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: Scan from m/z 35 to 200.
- Data Analysis: Identify **N-Methylhexylamine** by its retention time and the fragmentation pattern in the mass spectrum.

## High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC can be used for the analysis of **N-Methylhexylamine**.

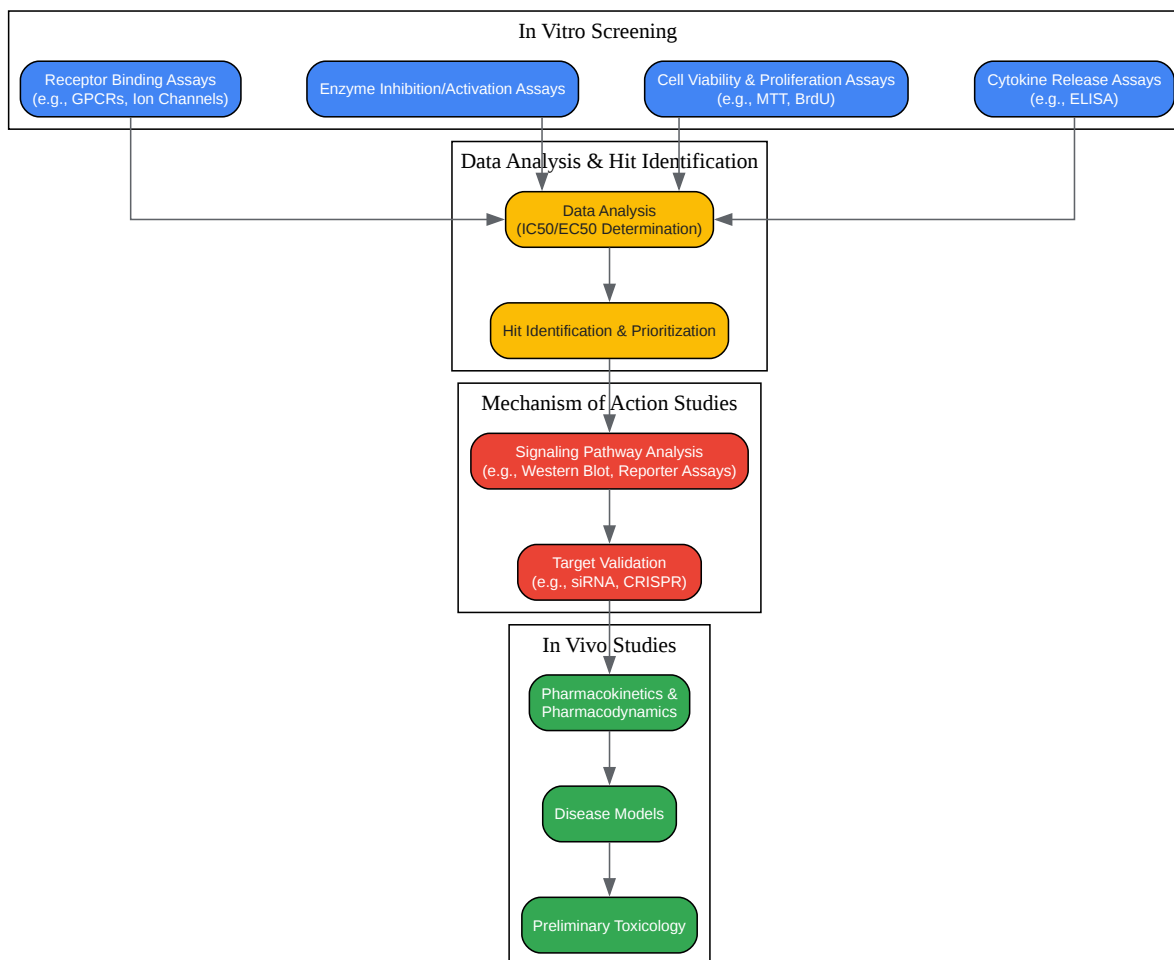
Experimental Protocol:

- Sample Preparation: Dissolve a known amount of **N-Methylhexylamine** in the mobile phase.
- HPLC Conditions:
  - Column: A reverse-phase column such as Newcrom R1 or a standard C18 column.[7]
  - Mobile Phase: A mixture of acetonitrile and water with an acidic modifier like phosphoric acid or, for MS compatibility, formic acid.[7]
  - Flow Rate: 1.0 mL/min.

- Detection: UV detection at a low wavelength (e.g., 210 nm) or Mass Spectrometry (LC-MS).
- Data Analysis: Quantify **N-Methylhexylamine** based on the peak area relative to a standard curve.

## Biological Activity and Signaling Pathways: An Investigational Approach

Currently, there is a lack of publicly available data on the specific biological activities and signaling pathways associated with **N-Methylhexylamine**. For drug development professionals, determining the pharmacological profile of a novel compound like this is a critical first step. Below is a hypothetical experimental workflow for the initial biological screening of **N-Methylhexylamine**.



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Hypothetical Biological Activity Screening Workflow.



## Applications and Potential Research Areas

**N-Methylhexylamine** serves as a building block in organic synthesis.[3] It has been used in the synthesis of dialkyldithiocarbamate cadmium complexes.[2][4] Given its structure as a secondary amine, it could potentially be explored as a precursor for the synthesis of more complex molecules with potential applications in pharmaceuticals and agrochemicals. For drug development professionals, its simple aliphatic structure could serve as a starting point for the development of libraries of related compounds for screening against various biological targets.

## Safety and Handling

**N-Methylhexylamine** is classified as a flammable liquid and is harmful if swallowed.[1] It causes severe skin burns and eye damage.[1]

Hazard Classifications:

- Flammable Liquid, Category 3
- Acute Toxicity, Oral, Category 4
- Skin Corrosion/Irritation, Category 1B

Precautionary Measures:

- Keep away from heat, sparks, open flames, and hot surfaces.
- Wear protective gloves, protective clothing, eye protection, and face protection.
- In case of contact with skin or eyes, rinse immediately with plenty of water.
- Store in a well-ventilated place. Keep cool.

Always consult the Safety Data Sheet (SDS) before handling this chemical.

## Conclusion

This technical guide provides a detailed overview of **N-Methylhexylamine**, covering its fundamental properties, synthesis, and analysis. While the biological profile of this compound

remains largely unexplored, the provided hypothetical screening workflow offers a roadmap for its investigation in the context of drug discovery and development. The information presented herein aims to support researchers and scientists in their work with this versatile secondary amine.

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- To cite this document: BenchChem. [An In-depth Technical Guide to N-Methylhexylamine (CAS: 35161-70-7)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1294838#n-methylhexylamine-cas-number-35161-70-7]

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